molecular formula C14H28O3 B041485 3-Hydroxytetradecanoic acid CAS No. 1961-72-4

3-Hydroxytetradecanoic acid

Cat. No. B041485
CAS RN: 1961-72-4
M. Wt: 244.37 g/mol
InChI Key: ATRNZOYKSNPPBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-hydroxytetradecanoic acid involves several chemical reactions, demonstrating the compound's complexity and the intricate methods required for its production. Notably, a five-step reaction starting from epichlorohydrin has been utilized to synthesize 3-hydroxytetradecanoic acid, with an overall yield of 52.48% (Yang Lirong, 2007). Moreover, efficient syntheses using chiral sources such as (R)-oxirane acetic acid ethyl ester highlight the ability to produce optically pure enantiomers of 3-hydroxytetradecanoic acid, which are crucial components of bacterial endotoxins (Guangfei Huang & R. Hollingsworth, 1998).

Molecular Structure Analysis

The molecular structure of 3-hydroxytetradecanoic acid has been determined through various analytical methods. Studies have shown that 3-hydroxytetradecanoic acid molecules form hydrogen-bonded dimers, with a notable bend at the carbon chain, indicating a complex molecular geometry that influences its physical and chemical properties (B. Dahlén, B. Lundén, & I. Pascher, 1976).

Chemical Reactions and Properties

3-Hydroxytetradecanoic acid undergoes various chemical reactions, reflecting its reactivity and functional potential. Its involvement in forming antifungal cyclodepsipeptides through enantioselective synthesis underscores its utility in producing biologically active compounds (K. Nihei et al., 2005). Furthermore, the chemical modifications it undergoes, such as esterification and involvement in lipid A analogues, highlight its versatility in chemical synthesis and biological significance (Wen-Chi Liu et al., 1997).

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-Hydroxytetradecanoic acid can be synthesized from epichlorohydrin, with an overall yield of 52.48%, as shown by a study conducted by Lirong Yang. This process involves a five-step reaction and the use of decyl chloride to produce Grignard reagent, reducing the production of byproducts (Yang Lirong, 2007).

Antifungal Properties

  • A study led by Jörgen Sjögren et al. reported the antifungal properties of 3-hydroxytetradecanoic acid, extracted from Lactobacillus plantarum MiLAB 14. This compound showed effective antifungal activity against molds and yeasts, with MICs between 10 and 100 μg/ml (Sjögren, Magnusson, Broberg, Schnürer, & Kenne, 2003).

Environmental Marker of Endotoxin

  • S. Uhlig and colleagues developed a method for quantitative profiling of 3-hydroxy fatty acids, including 3-hydroxytetradecanoic acid, as chemical markers of endotoxin. This study highlights the potential of using these acids in occupational and environmental samples to estimate endotoxin presence (Uhlig et al., 2016).

Effects on Energy Homeostasis

  • Research by A. Tonin and co-authors explored the effects of 3-hydroxytetradecanoic acid on energy homeostasis in mitochondrial preparations from rat brains. This study provides insight into how this compound affects respiratory parameters and mitochondrial membrane potential (Tonin et al., 2010).

Advanced Analytical Techniques

  • Artur Kołodziej's study describes the use of infrared pulsed fiber laser-produced silver-109-nanoparticles for mass spectrometry of 3-hydroxycarboxylic acids, including 3-hydroxytetradecanoic acid. This demonstrates an advancement in the analytical techniques for detecting such compounds (Kołodziej, Płaza-Altamer, Nizioł, & Ruman, 2022).

Production via Metabolic Engineering

  • A study by Ahleum Chung and colleagues highlights the production of medium-chain-length 3-hydroxyalkanoic acids, including 3-hydroxytetradecanoic acid, by metabolically engineered Pseudomonas entomophila. This research contributes to the field of biotechnology and the synthesis of value-added chemicals (Chung et al., 2013).

Safety And Hazards

When handling 3-Hydroxytetradecanoic acid, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The future directions of 3-Hydroxytetradecanoic acid research could involve its roles in biological processes such as oxidative stress, inflammation, and insulin resistance . It could also be used in the synthesis of other bioactive compounds such as antibiotics and anticancer drugs .

properties

IUPAC Name

3-hydroxytetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRNZOYKSNPPBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20941380
Record name 3-Hydroxytetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxytetradecanoic acid

CAS RN

1961-72-4
Record name (±)-3-Hydroxytetradecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1961-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Hydroxymyristic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001961724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxytetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYMYRISTIC ACID, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL8S7F2JJQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxytetradecanoic acid
Reactant of Route 2
3-Hydroxytetradecanoic acid
Reactant of Route 3
Reactant of Route 3
3-Hydroxytetradecanoic acid
Reactant of Route 4
3-Hydroxytetradecanoic acid
Reactant of Route 5
3-Hydroxytetradecanoic acid
Reactant of Route 6
3-Hydroxytetradecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.